2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzamide core with sulfonylamino and nitrophenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide
- **4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
Uniqueness
2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
477733-80-5 |
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Molecular Formula |
C20H15ClN4O5S |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H15ClN4O5S/c21-15-7-11-17(12-8-15)31(29,30)24-19-4-2-1-3-18(19)20(26)23-22-13-14-5-9-16(10-6-14)25(27)28/h1-13,24H,(H,23,26) |
InChI Key |
SQSSICXRYBFHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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